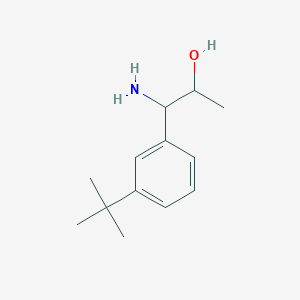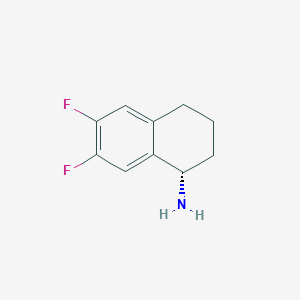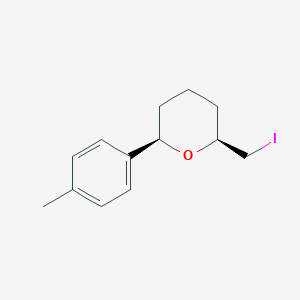
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a unique combination of functional groups, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and (S)-(-)-1-phenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluoro-4-methoxybenzaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction yields the desired chiral amine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkyl halides (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or alkyl groups onto the aromatic ring.
科学的研究の応用
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a probe to study the interactions of chiral amines with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound is employed in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- (1R,2R)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol
- (1S,2S)-1-amino-1-(3-fluoro-4-hydroxyphenyl)propan-2-ol
Uniqueness
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol is unique due to its specific combination of functional groups and chiral configuration. The presence of the fluoro and methoxy groups on the aromatic ring imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets. Additionally, the chiral nature of the compound allows for enantioselective interactions, making it valuable in the development of stereospecific drugs and materials.
特性
分子式 |
C10H14FNO2 |
|---|---|
分子量 |
199.22 g/mol |
IUPAC名 |
(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChIキー |
KIZLDJWEOXVVQS-QUBYGPBYSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)OC)F)N)O |
正規SMILES |
CC(C(C1=CC(=C(C=C1)OC)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)


![(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049599.png)

